![molecular formula C21H18FN5O3S B2920788 6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione CAS No. 852153-26-5](/img/structure/B2920788.png)
6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione is a useful research compound. Its molecular formula is C21H18FN5O3S and its molecular weight is 439.47. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Reactivity
- The compound is involved in various synthetic processes. For instance, cyclization of certain carbonyl-thiosemicarbazides can lead to derivatives of pyrimidine-2,4-diones, which are structurally related to the compound . These derivatives can undergo reactions like alkylation and acetylation, highlighting their potential in chemical synthesis (Mekuskiene & Vainilavicius, 2006).
- Modifications of related compounds, such as triazolopyridines, have been studied for their anticancer effects and reduced toxicity, suggesting potential therapeutic applications for similar molecules (Wang et al., 2015).
Biological Activity
- Pyrimidine derivatives, including those structurally similar to the target compound, have been investigated for their biological activities. For example, studies have shown that certain pyrimidine derivatives possess inhibitory effects on various bacteria and leukemia cells (Bobek et al., 1979).
- The compound's structural analogs have demonstrated potential as herbicides, with studies indicating effective inhibition of certain plant growth enzymes (Luo et al., 2008).
Chemical Structure and Properties
- The compound and its analogs have been subjects of structural and spectral analysis to ascertain their chemical structures and properties. For instance, studies involving density functional theory (DFT) and time-dependent (TD-DFT) computations have been used to analyze electronic structures of related compounds (Ashraf et al., 2019).
Application in Supramolecular Chemistry
- Derivatives of pyrimidine, structurally related to the target compound, have been explored for their application in supramolecular chemistry. For example, pyrimidine derivatives have been used as ligands in co-crystallization processes, forming complex structures through hydrogen bonding (Fonari et al., 2004).
Mécanisme D'action
Target of Action
The primary target of F0648-0553 is Signal Transducer and Activator of Transcription 3 (Stat3) . Stat3 is a transcription factor that plays a crucial role in many cellular processes such as cell growth and apoptosis .
Mode of Action
F0648-0553 acts as an inhibitor of Stat3 . It blocks the protein-protein interactions required for Stat3 dimerization . This inhibition prevents Stat3 phosphorylation and nuclear localization following IL-6 stimulation of fibroblasts .
Biochemical Pathways
The inhibition of Stat3 by F0648-0553 affects the IL-6/Stat3 signaling pathway . This pathway is involved in the regulation of immune response, inflammation, and hematopoiesis . By inhibiting Stat3, F0648-0553 reduces the expression of IL-6, a Stat3 target, and RANKL, a cytokine essential for osteoclastogenesis .
Pharmacokinetics
The compound has shown significant therapeutic effects in in vivo models without apparent adverse effects , suggesting favorable pharmacokinetic properties.
Result of Action
The inhibition of Stat3 by F0648-0553 results in significant anti-inflammatory properties through the reduction of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) production in LPS-stimulated human microglia cells . It also exhibits promising neuroprotective activity by reducing the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
The action, efficacy, and stability of F0648-0553 can be influenced by various environmental factors While specific environmental influences on F0648-0553 are not fully known, factors such as pH, temperature, and the presence of other molecules can generally affect the action of a compound
Safety and Hazards
Propriétés
IUPAC Name |
6-[[5-[(2-fluorophenyl)methylsulfanyl]-4-(4-methoxyphenyl)-1,2,4-triazol-3-yl]methyl]-1H-pyrimidine-2,4-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H18FN5O3S/c1-30-16-8-6-15(7-9-16)27-18(10-14-11-19(28)24-20(29)23-14)25-26-21(27)31-12-13-4-2-3-5-17(13)22/h2-9,11H,10,12H2,1H3,(H2,23,24,28,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OIEPBYAMXHOASB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C(=NN=C2SCC3=CC=CC=C3F)CC4=CC(=O)NC(=O)N4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H18FN5O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

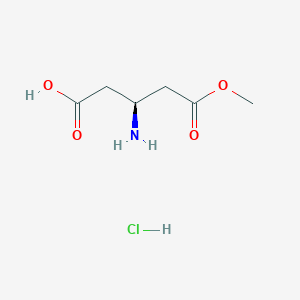
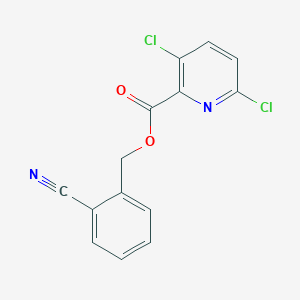
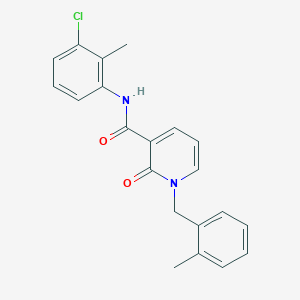
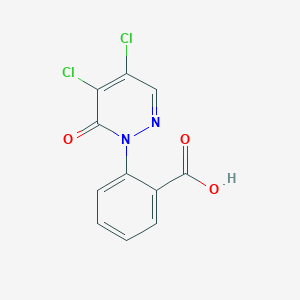

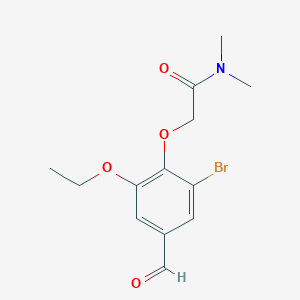
![4-(1,3-benzodioxol-5-yl)-2-[(E)-2-(2-chlorophenyl)ethenyl]-5-oxoindeno[1,2-b]pyridine-3-carbonitrile](/img/structure/B2920714.png)
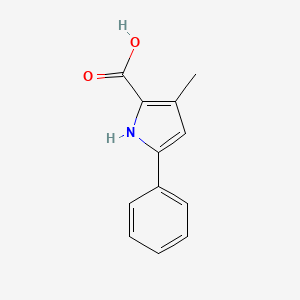
![5-(Difluoromethyl)thieno[3,2-b]thiophene-3-carboxylic acid](/img/structure/B2920718.png)
![2-(2-Fluorophenoxy)-N-[(1-thiophen-3-ylcyclopropyl)methyl]acetamide](/img/structure/B2920720.png)

![1-(5-Chloro-2-methoxyphenyl)-3-{[1-(dimethylsulfamoyl)piperidin-4-yl]methyl}urea](/img/structure/B2920724.png)

